

An In-depth Technical Guide to Thionordiazepam (CAS 4547-02-8)

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Compound of Interest

Compound Name: Thionordiazepam

Cat. No.: B188881

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Introduction

Thionordiazepam, with the CAS number 4547-02-8, is a benzodiazepine derivative distinguished by the presence of a thione functional group in its core structure. Chemically designated as 7-chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepine-2-thione, it is a structural analog of nordiazepam. This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, notably alprazolam analogs, and is a subject of interest in medicinal chemistry and neuropharmacology. Its primary mechanism of action involves the modulation of gamma-aminobutyric acid type A (GABA-A) receptors, leading to sedative, anxiolytic, and anticonvulsant properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and analytical characterization of **Thionordiazepam**.

Physicochemical Properties

Thionordiazepam is a light yellow crystalline solid.^[1] Its key physicochemical properties are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C ₁₅ H ₁₁ ClN ₂ S	[2][3]
Molecular Weight	286.78 g/mol	[2][3]
Melting Point	248-250 °C	
Boiling Point	408.9 °C at 760 mmHg	
Density	1.32 g/cm ³	
Appearance	Light yellow crystal	
Storage Temperature	-20°C	
pKa (Predicted)	9.72 ± 0.40	
Solubility	Soluble in DMF (15 mg/ml), DMSO (10 mg/ml), Ethanol (1 mg/ml), and a 1:1 solution of DMF:PBS (pH 7.2) (0.5 mg/ml). Strategies to address its poor aqueous solubility include the use of co-solvents like DMSO (≤5% v/v) or ethanol for stock solutions, and surfactants such as Polysorbate-80 or cyclodextrins to enhance dispersion.	

Synthesis

The synthesis of **Thionordiazepam** typically involves a multi-step process commencing with the acylation of 2-amino-5-chlorobenzophenone, followed by cyclization to form the benzodiazepine core, and finally, thionation of the corresponding lactam.

Experimental Protocol: Synthesis of Thionordiazepam

This protocol outlines a common laboratory-scale synthesis of **Thionordiazepam**.

Step 1: Acylation of 2-amino-5-chlorobenzophenone

- Reagents: 2-amino-5-chlorobenzophenone, Chloroacetyl chloride, Hexane.
- Procedure: In a suitable reaction vessel, dissolve 2-amino-5-chlorobenzophenone in hexane (e.g., 1.75 kg hexane per 250 g of substrate). Add chloroacetyl chloride in a molar ratio of approximately 1.36 moles per 1.08 moles of the substrate. The reaction is exothermic and should be maintained at a temperature between 60-81°C for 4-6 hours. This reaction yields 2-chloroacetamido-5-chlorobenzophenone with an expected yield of 91-95%.

Step 2: Cyclization to form 7-chloro-5-phenyl-1H-benzo[e]diazepin-2(3H)-one

- Reagents: 2-chloroacetamido-5-chlorobenzophenone, Urotropine (hexamethylenetetramine), Ammonium bicarbonate, Ethanol.
- Procedure: Dissolve the product from Step 1 in ethanol. Add urotropine and ammonium bicarbonate. The use of urotropine in ethanol at 60-80°C facilitates the ring closure. Alternatively, ammonium bicarbonate can be used, though it may require longer reaction times. Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

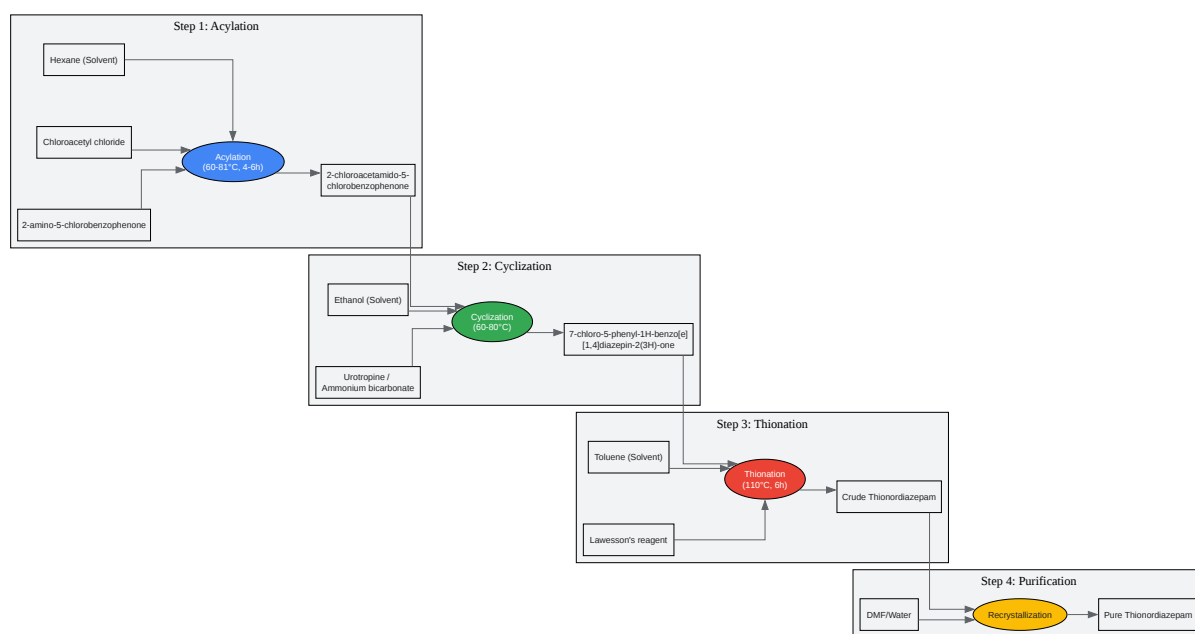
Step 3: Thionation to form **Thionordiazepam**

- Reagents: 7-chloro-5-phenyl-1H-benzo[e]diazepin-2(3H)-one, Lawesson's reagent, Anhydrous toluene.
- Procedure: Dissolve the lactam from Step 2 in anhydrous toluene (e.g., 100 mL per 10 g of substrate). Add Lawesson's reagent and reflux the mixture at 110°C for approximately 6 hours under a nitrogen atmosphere. The progress of the reaction should be monitored by TLC.

Step 4: Purification

- Procedure: After completion of the thionation reaction, the crude **Thionordiazepam** can be purified by recrystallization. A common method involves using a dimethylformamide (DMF)-water mixture in a 1:6 mass ratio at 20-30°C. This process can yield a product with a purity of over 98%.

Synthesis Workflow



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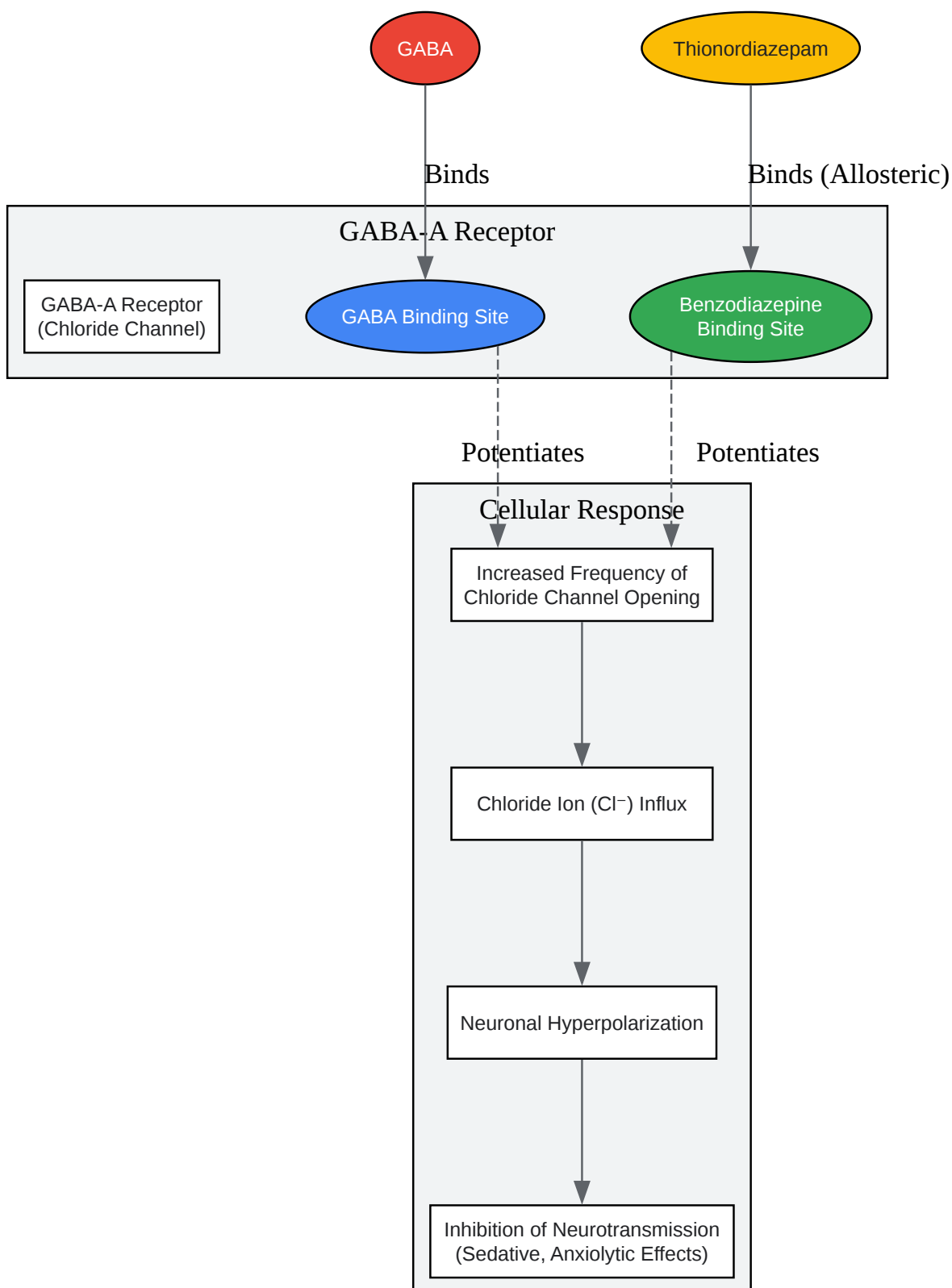
A generalized workflow for the synthesis of **Thionordiazepam**.

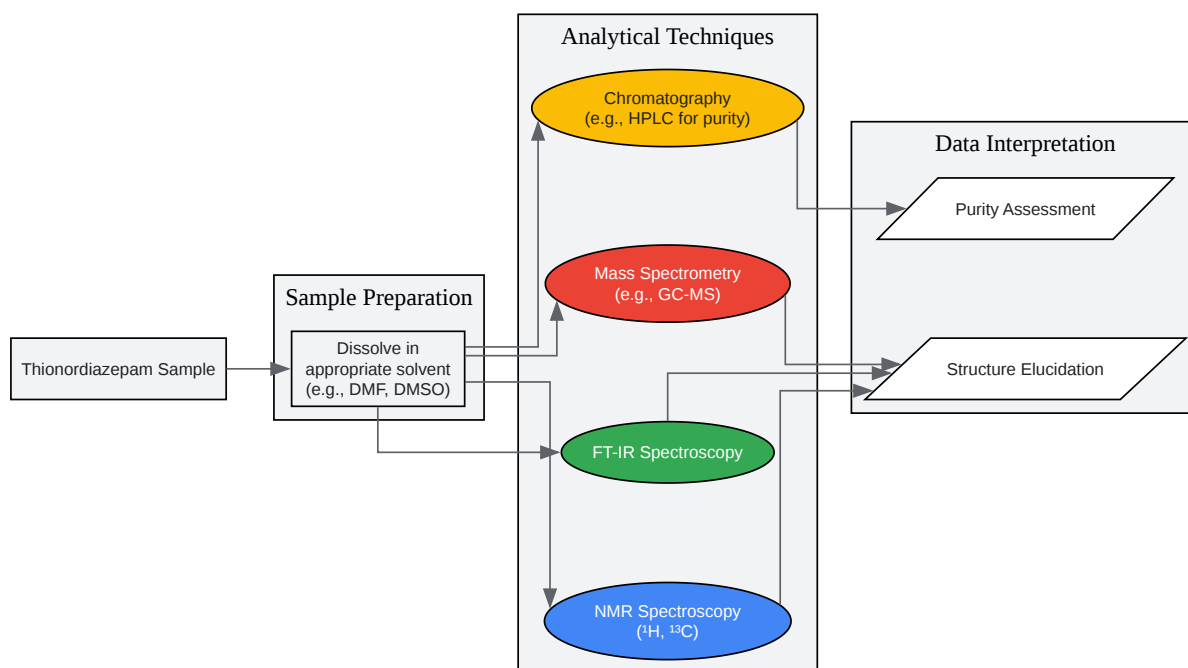
Biological Activity and Mechanism of Action

Thionordiazepam exhibits the characteristic pharmacological profile of a benzodiazepine, including sedative, anxiolytic, and anticonvulsant effects.

GABA-A Receptor Modulation

The primary mechanism of action of **Thionordiazepam** is through its interaction with the GABA-A receptor, a ligand-gated ion channel in the central nervous system. Benzodiazepines, including **Thionordiazepam**, act as positive allosteric modulators of the GABA-A receptor. They bind to a site on the receptor that is distinct from the GABA binding site. This binding event increases the affinity of the receptor for GABA, leading to an increased frequency of chloride channel opening. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an overall inhibitory effect on neurotransmission.





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